N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound characterized by its diverse functional groups and structural features. Its molecular formula is with a molecular weight of approximately 434.53 g/mol. This compound falls under the categories of thiazoles and benzothiazoles, which are known for their significant biological activity and utility in medicinal chemistry.
The compound is classified as a benzothiazole derivative, which is a class of compounds recognized for their pharmacological properties, including antimicrobial and anticancer activities. Its structure includes a thiazole ring fused with a benzene ring, which contributes to its biological potential.
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide typically involves several steps:
The molecular structure of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide can be represented using various structural notations:
InChI=1S/C19H22N4O4S2/c1-4-27-15-9-7-10-16-18(15)21-19(28-16)23(12-14-8-5-6-11-20-14)17(24)13-22(2)29(3,25)26/h5-11H,4,12-13H2,1-3H3
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN(C)S(=O)(=O)C
These structural formulas highlight the compound's complex arrangement of atoms, including multiple functional groups that contribute to its reactivity and biological activity.
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide can participate in various chemical reactions:
The mechanism of action for N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide involves interactions with specific molecular targets within biological systems. For instance, it may inhibit certain enzymes or receptors critical for cellular function, thereby exerting antimicrobial or anticancer effects. Molecular docking studies suggest that hydrogen bonding plays a significant role in its interaction with target proteins.
The physical properties of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 434.53 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Chemical properties include stability under normal laboratory conditions but may be sensitive to strong oxidizing agents. The compound's reactivity is influenced by the presence of functional groups such as sulfonamide and acetamide .
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: